

# Unveiling the Role of Disodium Succinate in SUCNR1 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **disodium succinate**'s performance in activating the succinate receptor 1 (SUCNR1) signaling pathway against other alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams of the signaling cascade and experimental workflows to facilitate a comprehensive understanding of this important metabolic sensor.

## Succinate and the SUCNR1 Signaling Pathway

**Disodium succinate**, the salt of succinic acid, a key intermediate in the Krebs cycle, also functions as an extracellular signaling molecule by activating the G protein-coupled receptor, SUCNR1 (also known as GPR91). This receptor is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and metabolic regulation.

Activation of SUCNR1 by succinate initiates a bifurcated signaling cascade through the coupling of two distinct G protein families: Gαi and Gαq.

- Gαi Pathway: The activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
- Gαq Pathway: The activation of the Gαq subunit stimulates phospholipase C, which in turn leads to the mobilization of intracellular calcium (Ca²+) and the activation of downstream effectors such as protein kinase C (PKC).



The context-dependent activation of these pathways can lead to diverse and sometimes opposing cellular responses, such as both pro- and anti-inflammatory effects.[1] The downstream signaling can also involve the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt.

Below is a diagram illustrating the SUCNR1 signaling pathway.



Click to download full resolution via product page

SUCNR1 Signaling Pathway Diagram

## **Comparative Performance of SUCNR1 Agonists**

The activation of SUCNR1 can be achieved by its endogenous ligand, succinate, as well as by several synthetic, non-metabolite agonists. This section provides a quantitative comparison of the potency of these molecules in modulating SUCNR1 signaling, primarily through the inhibition of cAMP production.



| Agonist                                                  | Туре                      | EC <sub>50</sub> (cAMP<br>Inhibition) | Potency vs.<br>Succinate | Reference(s) |
|----------------------------------------------------------|---------------------------|---------------------------------------|--------------------------|--------------|
| Disodium<br>Succinate                                    | Endogenous<br>Ligand      | 29 μΜ                                 | -                        | [2][3][4]    |
| cis-<br>Epoxysuccinic<br>acid (cESA)                     | Synthetic Agonist         | 2.7 μΜ                                | ~10-20x higher           | [2][3][4][5] |
| cis-1,2-<br>Cyclopropanedic<br>arboxylic acid<br>(cCPDA) | Synthetic Agonist         | 49 μΜ                                 | Similar                  | [2]          |
| Oxaloacetate                                             | TCA Cycle<br>Intermediate | 171 μΜ                                | Lower                    | [6]          |
| L-Malate                                                 | TCA Cycle<br>Intermediate | 207 μΜ                                | Lower                    | [6]          |
| Maleate                                                  | Succinate<br>Analogue     | 13 μΜ                                 | Higher                   | [6]          |
| Itaconate                                                | SDH Inhibitor             | ~1 mM                                 | Lower                    | [6]          |
| Malonate                                                 | SDH Inhibitor             | ~1 mM                                 | Lower                    | [6]          |

Note: EC<sub>50</sub> (Half-maximal effective concentration) values represent the concentration of an agonist that gives half of the maximal response. A lower EC<sub>50</sub> value indicates a higher potency.

## **Experimental Protocols for Pathway Validation**

To validate the role of **disodium succinate** and its alternatives in the SUCNR1 signaling pathway, several key in vitro experiments are typically performed. The following are detailed methodologies for these assays.

## **cAMP Production Assay (GloSensor™ Assay)**

This assay measures the inhibition of adenylyl cyclase activity through the Gai pathway by quantifying changes in intracellular cAMP levels.



#### Materials:

- HEK293 cells stably expressing SUCNR1.
- GloSensor™ cAMP Reagent (Promega).
- CO<sub>2</sub>-independent medium.
- Agonists (Disodium Succinate, cESA, etc.) and Antagonists (NF-56-EJ40).
- Forskolin (optional, for Gs-coupled receptor studies, but can be used to potentiate cAMP production).
- White, opaque 96-well or 384-well plates.

#### Procedure:

- Cell Preparation: Culture SUCNR1-expressing HEK293 cells to ~80-90% confluency.
- Transfection (if necessary): If not using a stable cell line, transiently transfect cells with a GloSensor™ cAMP plasmid 24-48 hours before the assay.[7]
- Cell Harvesting and Equilibration: Harvest cells and resuspend them in CO₂-independent medium containing the GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature to allow the reagent to equilibrate.[7][8]
- Plating: Dispense the cell suspension into the wells of a white, opaque plate.
- Baseline Measurement: Measure the basal luminescence signal once it has stabilized.
- Agonist/Antagonist Addition: Add varying concentrations of agonists. For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.
- Luminescence Reading: Measure the luminescence signal kinetically over a period of 15-30 minutes using a plate reader.[8] A decrease in luminescence indicates a decrease in cAMP levels, confirming Gαi activation.

## **Intracellular Calcium Mobilization Assay (Fura-2 AM)**



This assay measures the increase in intracellular calcium concentration following the activation of the  $G\alpha q$  pathway.

#### Materials:

- SUCNR1-expressing cells (e.g., HEK293, THP-1 macrophages).
- Fura-2 AM (acetoxymethyl ester) calcium indicator.
- Pluronic F-127.
- HEPES-buffered Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
- Agonists and antagonists.
- Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm).

#### Procedure:

- Cell Plating: Seed cells onto glass coverslips or in black-walled, clear-bottom microplates and allow them to adhere.
- Dye Loading: Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.
  [9][10] Remove the culture medium from the cells and add the loading solution.
- Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.[10]
- Washing: Gently wash the cells with fresh HBSS to remove extracellular dye.
- Imaging/Reading: Place the coverslip or plate in the imaging setup.
- Baseline Measurement: Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
- Stimulation: Add the agonist and continue to record the fluorescence ratio. An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium.



## **G Protein Coupling Assay (BRET)**

Bioluminescence Resonance Energy Transfer (BRET) assays can be used to directly measure the interaction between SUCNR1 and its coupled G proteins (G $\alpha$ i and G $\alpha$ q) upon agonist stimulation.

#### Materials:

- HEK293 cells.
- Plasmids encoding SUCNR1 fused to a BRET acceptor (e.g., YFP) and G protein subunits (Gα, Gβ, Gγ) fused to a BRET donor (e.g., Renilla luciferase, Rluc).
- · Transfection reagent.
- Coelenterazine h (luciferase substrate).
- · Agonists.
- BRET-compatible plate reader.

#### Procedure:

- Co-transfection: Co-transfect HEK293 cells with the SUCNR1-acceptor and G protein-donor fusion constructs.[11][12]
- Cell Plating: Plate the transfected cells in a 96-well microplate.
- Agonist Treatment: 48 hours post-transfection, treat the cells with the desired agonist.
- Substrate Addition: Add the luciferase substrate, coelenterazine h.
- BRET Measurement: Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET plate reader.[13]
- Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon agonist stimulation indicates a conformational change in the receptor-G protein complex, signifying activation.



The following diagram illustrates a general workflow for these validation experiments.



Click to download full resolution via product page



#### **Experimental Workflow Diagram**

In conclusion, while **disodium succinate** is the endogenous activator of SUCNR1, synthetic agonists like cis-epoxysuccinic acid offer significantly higher potency, providing valuable tools for researchers to dissect the specific roles of this signaling pathway without the confounding metabolic effects of succinate. The experimental protocols outlined in this guide provide a robust framework for the validation and comparative analysis of compounds targeting the SUCNR1 receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and pharmacological characterization of succinate receptor agonists PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and pharmacological characterization of succinate receptor agonists -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. hellobio.com [hellobio.com]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]



- 12. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 13. Improved Methodical Approach for Quantitative BRET Analysis of G Protein Coupled Receptor Dimerization | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Unveiling the Role of Disodium Succinate in SUCNR1 Signaling: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047504#validation-of-disodium-succinate-s-role-in-a-specific-signaling-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com